- Potent Inhibitors of the Qi Site of the Mitochondrial Respiration Complex III, Journal of Medicinal Chemistry, 2006, 49(15), 4762-4766
Cas no 907190-32-3 (7-hydroxy-1H-indazole-6-carboxylic acid)
7-hydroxy-1H-indazole-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-hydroxy-1H-indazole-6-carboxylic acid
- 1H-Indazole-6-carboxylic acid, 7-hydroxy
- 1H-Indazole-6-carboxylic acid, 7-hydroxy-
- 7-Hydroxy-1H-indazole-6-carboxylic acid (ACI)
- 7-Hydroxy-1H-indazol-6-carboxylic acid
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- MDL: MFCD20657399
- Inchi: 1S/C8H6N2O3/c11-7-5(8(12)13)2-1-4-3-9-10-6(4)7/h1-3,11H,(H,9,10)(H,12,13)
- InChI Key: YFOULNMPGLZBGQ-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(C(O)=O)=C2O)C=N1
Experimental Properties
- Density: 1.679±0.06 g/cm3(Predicted)
- Melting Point: 232-233 °C (decomp)(Solv: water (7732-18-5))
- Boiling Point: 484.0±30.0 °C(Predicted)
- pka: 2.81±0.30(Predicted)
7-hydroxy-1H-indazole-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A432890-10mg |
7-Hydroxy-1H-indazole-6-carboxylic Acid |
907190-32-3 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A432890-50mg |
7-Hydroxy-1H-indazole-6-carboxylic Acid |
907190-32-3 | 50mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A432890-100mg |
7-Hydroxy-1H-indazole-6-carboxylic Acid |
907190-32-3 | 100mg |
$ 275.00 | 2022-06-08 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0606-1g |
7-HYDROXY-1H-INDAZOLE-6-CARBOXYLIC ACID |
907190-32-3 | 96% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0606-5g |
7-HYDROXY-1H-INDAZOLE-6-CARBOXYLIC ACID |
907190-32-3 | 96% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0606-500mg |
7-HYDROXY-1H-INDAZOLE-6-CARBOXYLIC ACID |
907190-32-3 | 96% | 500mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0606-250mg |
7-HYDROXY-1H-INDAZOLE-6-CARBOXYLIC ACID |
907190-32-3 | 96% | 250mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0606-100mg |
7-HYDROXY-1H-INDAZOLE-6-CARBOXYLIC ACID |
907190-32-3 | 96% | 100mg |
1797.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0606-50mg |
7-HYDROXY-1H-INDAZOLE-6-CARBOXYLIC ACID |
907190-32-3 | 96% | 50mg |
1322.95CNY | 2021-05-07 | |
| abcr | AB536907-1 g |
7-Hydroxy-1H-indazole-6-carboxylic acid |
907190-32-3 | 1g |
€1,634.80 | 2022-07-28 |
7-hydroxy-1H-indazole-6-carboxylic acid Production Method
Production Method 1
7-hydroxy-1H-indazole-6-carboxylic acid Raw materials
7-hydroxy-1H-indazole-6-carboxylic acid Preparation Products
7-hydroxy-1H-indazole-6-carboxylic acid Suppliers
7-hydroxy-1H-indazole-6-carboxylic acid Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 7-hydroxy-1H-indazole-6-carboxylic acid
Introduction to 7-hydroxy-1H-indazole-6-carboxylic acid (CAS No. 907190-32-3)
7-hydroxy-1H-indazole-6-carboxylic acid (CAS No. 907190-32-3) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The unique structure of 7-hydroxy-1H-indazole-6-carboxylic acid makes it a valuable candidate for the development of novel therapeutic agents.
The chemical structure of 7-hydroxy-1H-indazole-6-carboxylic acid features a hydroxyl group at the 7-position and a carboxylic acid group at the 6-position of the indazole ring. This arrangement imparts specific physicochemical properties that are crucial for its biological activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's solubility and binding affinity to target proteins. The carboxylic acid group, on the other hand, can form ionic interactions, contributing to the compound's stability and reactivity.
Recent studies have highlighted the potential of 7-hydroxy-1H-indazole-6-carboxylic acid in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that 7-hydroxy-1H-indazole-6-carboxylic acid selectively targets key signaling pathways involved in inflammation, making it a promising lead for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 7-hydroxy-1H-indazole-6-carboxylic acid has shown promise in cancer research. A 2021 study published in Cancer Research demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action involves the modulation of apoptosis-related proteins such as Bcl-2 and caspase-3, suggesting that 7-hydroxy-1H-indazole-6-carboxylic acid could be a valuable candidate for cancer therapy.
The neuroprotective effects of 7-hydroxy-1H-indazole-6-carboxylic acid have also been investigated. A study published in Neuropharmacology in 2023 reported that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that 7-hydroxy-1H-indazole-6-carboxylic acid could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of 7-hydroxy-1H-indazole-6-carboxylic acid have been extensively studied to understand its bioavailability and metabolism. Research has shown that this compound has good oral bioavailability and is rapidly absorbed into the bloodstream. It is primarily metabolized by cytochrome P450 enzymes, with major metabolites being identified through liquid chromatography-mass spectrometry (LC-MS) analysis. The elimination half-life of 7-hydroxy-1H-indazole-6-carboxylic acid is moderate, making it suitable for once-daily dosing regimens.
To further explore the therapeutic potential of 7-hydroxy-1H-indazole-6-carboxylic acid, several clinical trials are currently underway. These trials aim to evaluate the safety, efficacy, and optimal dosing regimens of this compound in various disease conditions. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses.
In conclusion, 7-hydroxy-1H-indazole-6-carboxylic acid (CAS No. 907190-32-3) is a promising compound with a wide range of biological activities. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential, paving the way for new treatments in various medical fields.
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